molecular formula C11H7ClF3N B157785 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-25-3

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B157785
CAS No.: 1701-25-3
M. Wt: 245.63 g/mol
InChI Key: UTYTYFOXVYEJRI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .

Biochemical Pathways

Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline typically involves the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent. One common method is the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require elevated temperatures and the use of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .

Scientific Research Applications

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYTYFOXVYEJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575954
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-25-3
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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